Glucagon (19-29), human acetate is a peptide derived from the glucagon hormone, specifically representing the C-terminal fragment of the glucagon molecule. This compound plays a significant role in metabolic regulation, primarily functioning as an inhibitor of insulin secretion. It is synthesized from proglucagon and is notable for its potential therapeutic applications, particularly in conditions related to glucose metabolism.
The synthesis of glucagon (19-29), human acetate typically employs solid-phase peptide synthesis (SPPS). This method allows for the stepwise assembly of amino acids on a solid support, facilitating purification and yield optimization.
The molecular formula for glucagon (19-29), human acetate is , with a molecular weight of approximately 1412.57 g/mol. The structure comprises a sequence of amino acids that contribute to its biological activity.
Glucagon (19-29) engages in various biochemical reactions that influence glucose metabolism:
The peptide's activity can be modulated by factors such as pH and ionic strength, which affect its stability and binding affinity.
Glucagon (19-29) operates primarily through its interaction with specific receptors located on target tissues:
Research indicates that glucagon (19-29) retains significant biological activity similar to full-length glucagon but with enhanced specificity for certain metabolic pathways.
Glucagon (19-29), human acetate has several important applications in research and clinical settings:
Glucagon (19-29), human acetate—also termed miniglucagon—is a bioactive undecapeptide derived from the C-terminal fragment of full-length glucagon (1-29). It arises from the tissue-specific post-translational processing of proglucagon, a 180-amino-acid precursor that encodes multiple peptide hormones, including glucagon, GLP-1, and GLP-2 [6] [9]. In pancreatic α-cells, proglucagon is primarily cleaved by prohormone convertase 2 (PC2) to release glucagon (1-29). Subsequent processing by specialized endopeptidases (NRD convertase and aminopeptidase-B) generates miniglucagon (residues 19-29) through excision of the N-terminal 18 amino acids [1] [6]. This secondary cleavage occurs locally, resulting in miniglucagon’s role as a paracrine regulator rather than a systemic hormone [6].
In contrast, intestinal L-cells process proglucagon via prohormone convertase 1/3 (PC1/3), yielding glicentin, oxyntomodulin, GLP-1, and GLP-2, but not glucagon or miniglucagon [9]. This compartmentalized biosynthesis ensures that miniglucagon production is exclusive to pancreatic islets, where it fine-tunes insulin secretion in response to metabolic signals [1] [6].
Table 1: Proglucagon-Derived Peptides Across Tissues
Tissue | Primary Convertase | Major Peptides Generated | Miniglucagon Production |
---|---|---|---|
Pancreatic α-cells | PC2 | Glucagon (1-29), MPGF | Yes (via secondary processing) |
Intestinal L-cells | PC1/3 | Glicentin, Oxyntomodulin, GLP-1, GLP-2 | No |
Brainstem neurons | PC1/3 | GLP-1, GLP-2 | No |
The liberation of miniglucagon from its parent hormone requires a tightly regulated enzymatic cascade. Initial endoproteolytic cleavage of proglucagon by PC2 at mono- and dibasic sites (Lys-Arg and Arg-Arg) releases glucagon (1-29) in pancreatic α-cells [9]. Miniglucagon formation then depends on two sequential steps:
Notably, PC2 alone cannot generate miniglucagon, as demonstrated by recombinant studies in non-endocrine cells. Even when co-expressed with chaperones like 7B2 or chromogranins, PC2 fails to produce glucagon or its fragments [9]. This confirms that miniglucagon biosynthesis requires cell type-specific auxiliary enzymes absent in extrapancreatic tissues. The peptide’s rapid degradation further limits its action to the islet microenvironment, where it modulates β-cell function [6].
Table 2: Enzymes in Miniglucagon Biosynthesis
Enzyme | Class | Function in Processing | Specificity |
---|---|---|---|
Prohormone Convertase 2 (PC2) | Subtilisin-like protease | Cleaves proglucagon to glucagon (1-29) | Dibasic sites (Lys-Arg, Arg-Arg) |
NRD Convertase | Metalloendopeptidase | Truncates glucagon (1-29) to (18-29) | Ala¹⁹⁻Arg¹⁸ bond |
Aminopeptidase-B | Zinc-dependent exopeptidase | Removes N-terminal Arg to yield glucagon (19-29) | N-terminal basic residues |
The acetate salt form of glucagon (19-29) significantly enhances its physicochemical stability while retaining biological activity. Native miniglucagon is inherently unstable in aqueous solutions due to:
Acetate counterions mitigate these issues by maintaining the peptide in an acidic environment (pH 2.8–3.5), which suppresses fibrillation and oxidation. Studies show that acetate-formulated miniglucagon retains 93% ± 7% chemical integrity after 24 hours at 32°C in infusion pumps, compared to 83% after 48 hours [7]. This stability is critical for therapeutic applications, where miniglucagon must resist degradation in subcutaneous delivery systems.
Bioactivity assays confirm that the acetate form preserves miniglucagon’s function as an insulin secretion inhibitor. Despite structural modifications, it exhibits unaltered dose-dependent suppression of glucose-stimulated insulin release (IC₅₀ = 1 pM) [3] [5]. The acetate moiety does not interfere with receptor binding, as verified by unchanged EC₅₀ values in protein kinase A-based bioassays [7].
Table 3: Stability Profile of Acetate-Modified Miniglucagon
Parameter | Freshly Reconstituted | 24h at 32°C | 48h at 32°C | Significance (P-value) |
---|---|---|---|---|
Chemical Intactness (LC-MS/MS) | 100% | 93.0% ± 7.0% | 83.0% ± 6.0% | P=0.42 (24h); P=0.02 (48h) |
Fibrillation (Fluorescence Shift) | Baseline | No shift | No shift | P>0.10 |
Bioactivity (EC₅₀ Shift) | Reference | Unchanged | Unchanged | P>0.13 |
CAS No.: 16903-37-0
CAS No.: 76663-30-4
CAS No.:
CAS No.: 129725-38-8
CAS No.: 84285-33-6